4-[3-(Propylamino)butyl]phenol
Description
Contextualization within Phenol-Amine Chemical Space
The phenol-amine chemical space is a vast area of organic chemistry encompassing molecules that contain both a hydroxyl group attached to an aromatic ring and an amino group. These functional groups, one acidic (phenolic hydroxyl) and one basic (amino), can engage in a variety of intra- and intermolecular interactions, including hydrogen bonding. This duality influences the physicochemical properties of the molecule, such as solubility and potential for forming salts.
The specific arrangement in 4-[3-(Propylamino)butyl]phenol, with a butyl linker separating the phenol (B47542) and the secondary amine, provides significant conformational flexibility. This flexibility is a key determinant of how the molecule interacts with biological targets. The exploration of such chemical spaces is crucial in fields like drug discovery, where the spatial arrangement of functional groups is critical for bioactivity.
Foundational Aspects of Phenolic Derivatives in Organic Synthesis
Phenolic derivatives are foundational building blocks in organic synthesis, valued for the reactivity of the aromatic ring and the hydroxyl group. The hydroxyl group can be easily deprotonated to form a phenoxide, a potent nucleophile, or it can direct electrophilic substitution on the aromatic ring, primarily at the ortho and para positions.
The synthesis of complex molecules often relies on the versatile chemistry of phenols. They serve as precursors for a wide array of other functional groups and are integral to the construction of numerous natural products, pharmaceuticals, and polymers. The methods for synthesizing phenols themselves are also a significant area of research, with techniques ranging from classical industrial processes to modern catalytic methods.
Historical Trajectories and Current Relevance of Alkylamino-Phenol Compounds
The study of alkylamino-phenol compounds has a rich history, with many synthetic derivatives being explored for their potential applications. These compounds are recognized for a variety of biological activities. For instance, research has shown that some alkylaminophenols exhibit anticancer properties. nih.gov Studies have investigated the ability of certain alkylaminophenol derivatives to induce cell death in various cancer cell lines, highlighting their potential as promising leads for the development of new antitumor agents. nih.gov
The synthesis of these compounds has evolved, with multicomponent reactions like the Petasis-borono Mannich reaction becoming a powerful tool for creating libraries of structurally diverse alkylaminophenols. tuni.fidergipark.org.tr This reaction allows for the efficient, one-pot combination of an aldehyde, an amine, and a boronic acid to form the desired alkylaminophenol. researchgate.net The ongoing research into these compounds underscores their relevance in medicinal chemistry and materials science.
Interactive Data Tables
Below are data tables providing available information on this compound and a comparative look at related compounds to illustrate the chemical space.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 872811-68-2 | bldpharm.comsigmaaldrich.com |
| Molecular Formula | C13H21NO | bldpharm.com |
| Molecular Weight | 207.31 g/mol | bldpharm.com |
Table 2: Comparison of Related Alkylphenol Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Target Compound |
| 4-Butylphenol | 1638-22-8 | C10H14O | 150.22 | Lacks the propylamino group on the butyl chain. |
| 4-tert-Butylphenol | 98-54-4 | C10H14O | 150.22 | Features a branched tert-butyl group instead of a straight chain and lacks the amino group. fishersci.se |
| (R)-4-(3-Aminobutyl)phenol | 115548-15-7 | C10H15NO | 165.23 | Primary amine instead of a secondary propylamino group. bldpharm.comchemicalbook.com |
| 4-[3-(Methylamino)butyl]phenol hydrochloride | 2225146-68-7 | C11H18ClNO | 215.72 | Methylamino group instead of a propylamino group; presented as a hydrochloride salt. bldpharm.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-[3-(propylamino)butyl]phenol |
InChI |
InChI=1S/C13H21NO/c1-3-10-14-11(2)4-5-12-6-8-13(15)9-7-12/h6-9,11,14-15H,3-5,10H2,1-2H3 |
InChI Key |
MRXIOOIJWVYJKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)CCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 3 Propylamino Butyl Phenol and Its Structural Analogs
Retrosynthetic Analysis of the 4-[3-(Propylamino)butyl]phenol Scaffold
Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For this compound, the analysis involves two primary disconnections, as illustrated in the table below.
The first disconnection targets the carbon-nitrogen (C–N) bond of the secondary amine. This functional group interconversion (FGI) suggests a precursor containing a carbonyl group, such as a ketone, which can be converted to the amine via reductive amination. masterorganicchemistry.comresearchgate.net This leads to a key intermediate, 4-(3-oxobutyl)phenol.
The second major disconnection breaks the carbon-carbon (C–C) bond between the butyl side chain and the phenolic ring. This step points towards a Friedel-Crafts type reaction, a classic method for attaching substituents to an aromatic ring. wikipedia.org This disconnection simplifies the structure into two basic starting materials: phenol (B47542) and a functionalized four-carbon (C4) electrophile.
Table 1: Retrosynthetic Analysis of this compound
| Disconnection Strategy | Bond Cleaved | Precursor Molecule(s) | Corresponding Forward Reaction |
|---|---|---|---|
| Functional Group Interconversion (FGI) & C-N Bond Disconnection | Propylamino C-N bond | 4-(3-Oxobutyl)phenol and Propylamine (B44156) | Reductive Amination |
| C-C Bond Disconnection | Phenol-Butyl C-C bond | Phenol and a C4 electrophile (e.g., Butyryl chloride or Crotonyl chloride) | Friedel-Crafts Acylation/Alkylation |
This analysis outlines a logical synthetic sequence: first, the construction of a 4-acylphenol via a Friedel-Crafts reaction, followed by the introduction of the propylamino group onto the side chain.
Strategies for Constructing the 4-Substituted Phenolic Ring
Alkylation Reactions of Phenol to Introduce Alkyl Chains (e.g., Friedel-Crafts alkylation)
Friedel-Crafts alkylation is a fundamental method for forming C-C bonds with aromatic rings. wikipedia.org In the case of phenol, reaction with an alkylating agent in the presence of a Lewis acid catalyst can introduce an alkyl chain. pearson.com However, this reaction is often complicated by issues of regioselectivity and polyalkylation due to the high reactivity of the phenol ring. rsc.org
The choice of catalyst and reaction conditions is crucial for controlling the position of substitution. While traditional Lewis acids like aluminum chloride (AlCl₃) are commonly used, they can lead to mixtures of ortho and para products. pearson.com Modern approaches have employed solid acid catalysts, such as zeolites, which can enhance para-selectivity due to the steric constraints imposed by their porous structures. researchgate.net
Table 2: Selected Catalysts and Conditions for Friedel-Crafts Alkylation of Phenols
| Catalyst System | Alkylating Agent Example | Key Feature / Outcome | Reference |
|---|---|---|---|
| Brønsted/Lewis Acids | Tertiary Butyl Alcohol | Typical acid catalysis for Friedel-Crafts reactions. | researchgate.net |
| Zeolite Beta | Tertiary Butyl Alcohol | Showed high activity for the reaction, favoring para-substitution. | researchgate.net |
| Hexafluoroisopropanol (HFIP) | Tertiary Alkyl Bromide | Serves as a promoter for highly para-selective Friedel-Crafts alkylation under mild conditions. | rsc.org |
| Choline bisulfate: p-toluenesulfonic acid | Tertiary Butyl Alcohol | Acts as a deep eutectic solvent and promoter for the reaction. | researchgate.net |
A more controllable alternative to direct alkylation is Friedel-Crafts acylation. Reacting phenol with an acyl halide (e.g., butyryl chloride) or anhydride (B1165640) introduces an acyl group, which is deactivating and thus prevents poly-substitution. The resulting 4-acylphenol can then be reduced to the corresponding alkyl chain.
Selective Functionalization of Phenol Derivatives at the Para Position
Achieving high para-selectivity is a significant goal in phenol chemistry. Recent advancements in transition-metal-catalyzed C-H functionalization have provided powerful tools for direct and selective substitution. nih.gov These methods often operate under mild conditions and exhibit broad functional group tolerance. acs.org
Catalysts based on gold, rhodium, and iron have been developed to direct substituents to the para position of unprotected phenols with high selectivity. rsc.orgacs.orgresearchgate.net The selectivity is often governed by the electronic properties of the metal center and the steric bulk of the supporting ligands. rsc.orgacs.org For instance, certain gold catalysts have a specific carbophilicity that favors reaction at the electron-rich para position of phenolate (B1203915) intermediates. acs.orgresearchgate.net
Table 3: Modern Methods for Para-Selective C-H Functionalization of Phenols
| Catalyst/Reagent | Reactant Type | Description | Reference |
|---|---|---|---|
| Dirhodium(II)/Xantphos | Diazoesters & Allylic Carbonates | A base-promoted, multicomponent reaction that proceeds via para-selective C(sp²)–H functionalization. acs.org | acs.org |
| Gold(I) Catalysts | α-Aryl-α-diazoesters | Utilizes the unique carbophilicity of gold to achieve high para-selectivity, avoiding O-H insertion. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
| Triflic Acid | 1,3-Dienes | A Brønsted acid-catalyzed chemo- and site-selective C–H bond functionalization affording para-allyl phenols. | nih.gov |
These modern techniques offer precise control over regioselectivity, providing efficient pathways to para-substituted phenol derivatives that are difficult to access through traditional electrophilic substitution.
Synthesis of the 3-(Propylamino)butyl Side Chain
The construction of the side chain involves creating the four-carbon butyl skeleton and subsequently introducing the propylamino group at the desired position.
Approaches to Butyl Chain Elongation and Functionalization
A common strategy begins with a Friedel-Crafts acylation of phenol with butyryl chloride or butanoyl chloride, yielding 4-hydroxybutyrophenone. This ketone provides a reactive handle for further transformations. The carbonyl group at the 1-position of the side chain can be reduced to a methylene (B1212753) group using methods like the Wolff-Kishner or Clemmensen reduction.
Alternatively, to place the amino group at the 3-position, a different starting material is required. A synthetic route could involve the Friedel-Crafts acylation of a protected phenol with crotonyl chloride, followed by a conjugate addition of an organometallic reagent to introduce the methyl group. However, a more direct approach starts with a precursor that already contains the necessary functionality. For instance, the synthesis of the structurally similar compound 1-methyl-3-phenylpropylamine (B141231) often starts from phenyl-2-propanone. nih.gov Analogously, the synthesis of the target molecule could begin with a 4-substituted phenol that is subsequently reacted to form a 4-(3-oxobutyl)phenol intermediate.
Introduction of the Propylamino Moiety
The final key step is the formation of the secondary amine. Two primary methods are widely employed for this transformation: nucleophilic substitution on a halogenated precursor and reductive amination of a ketone.
Nucleophilic Substitution: This method involves reacting a suitable alkyl halide, such as 4-(3-bromobutyl)phenol, with propylamine. researchgate.net The nitrogen atom of the amine acts as a nucleophile, displacing the bromide to form the C-N bond. While straightforward, this reaction can sometimes lead to over-alkylation, forming a tertiary amine. This can often be mitigated by using a large excess of the primary amine.
Reductive Amination: This is a highly efficient and controlled one-pot procedure for synthesizing amines. masterorganicchemistry.com The reaction involves treating a ketone, in this case, a 4-(3-oxobutyl)phenol derivative, with propylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. researchgate.netresearchgate.net Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial ketone. masterorganicchemistry.comnih.gov This method avoids the issue of over-alkylation and is often the preferred route for synthesizing secondary and tertiary amines. rsc.org
Table 4: Comparison of Key Methods for Introducing the Propylamino Moiety
| Method | Precursor | Reagents | Key Advantages | Potential Issues |
|---|---|---|---|---|
| Nucleophilic Substitution | Halogenated Alkyl Chain (e.g., R-Br) | Propylamine | Simple, direct reaction. | Potential for over-alkylation; may require harsh conditions. |
| Reductive Amination | Ketone (e.g., R-C(=O)-CH₃) | Propylamine, NaBH₃CN or NaBH(OAc)₃ | High selectivity for the secondary amine; mild, one-pot reaction; avoids over-alkylation. | Requires a ketone precursor; toxicity of cyanoborohydride reagents. masterorganicchemistry.comnih.gov |
Reductive Amination Strategies for Secondary Amine Formation
Reductive amination stands as a cornerstone in the synthesis of secondary amines like this compound due to its efficiency and ability to prevent the over-alkylation often seen with direct alkylation methods. stackexchange.com This one-pot reaction typically involves the condensation of a ketone precursor, 4-(4-hydroxyphenyl)butan-2-one, with a primary amine, propylamine, to form an imine intermediate. This intermediate is then reduced in situ to yield the final secondary amine. stackexchange.comjove.com
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly mild and selective option suitable for this transformation. stackexchange.comorganic-chemistry.org It is effective in solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF), often with a mild acid such as acetic acid to facilitate imine formation. stackexchange.com Alternative reducing systems include sodium borohydride (B1222165) (NaBH₄) in 2,2,2-trifluoroethanol, which can proceed without a catalyst, and systems like InCl₃/Et₃SiH, which use a Lewis acid to activate the imine intermediate towards reduction. organic-chemistry.orgacs.org The choice of reducing agent and reaction conditions is critical to ensure high yields and chemoselectivity. jove.comorganic-chemistry.org
Key Features of Reductive Amination for Secondary Amine Synthesis:
Mechanism: Involves the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by reduction. stackexchange.com
Advantages: A powerful method for C-N bond formation that avoids common issues of over-alkylation. stackexchange.com
Reagents: Sodium triacetoxyborohydride is a common, mild reagent, while other systems like NaBH₄ and various catalytic combinations (e.g., using Indium or Zinc) offer alternative conditions. stackexchange.comorganic-chemistry.orgacs.org
| Carbonyl Precursor | Amine | Reducing Agent/System | Solvent | Typical Conditions | Product |
| 4-(4-Hydroxyphenyl)butan-2-one | Propylamine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | Mildly acidic (e.g., Acetic Acid) | This compound |
| Aldehydes/Ketones | Primary Amines | Sodium Borohydride (NaBH₄) | 2,2,2-Trifluoroethanol | Catalyst-free | Secondary Amines |
| Aldehydes/Ketones | Primary Amines | InCl₃ / Et₃SiH | Methanol | Lewis acid catalysis | Secondary Amines |
Coupling Reactions for Integrating the Alkylamino-Butyl Chain with the Phenolic Scaffold
The assembly of the final this compound structure can be achieved by coupling a pre-formed alkylamino-butyl side chain with a phenolic precursor. While direct C-alkylation of phenols is a fundamental organic reaction, achieving selective para-substitution and avoiding O-alkylation requires careful strategy.
One conceptual approach involves the Friedel-Crafts alkylation of phenol. For instance, reacting phenol with a suitable four-carbon electrophile (e.g., an alcohol or alkene) in the presence of a catalyst like phosphorus pentoxide can introduce an alkyl chain onto the phenol ring. google.com However, controlling regioselectivity (ortho- vs. para-substitution) and the precise structure of the alkyl group can be challenging. google.comnih.gov
A more controlled, albeit multi-step, method could involve the synthesis of an intermediate like 4-(3-oxobutyl)phenol, which already contains the phenolic ring and the butyl chain skeleton. This precursor can then be subjected to reductive amination as described previously. The synthesis of such an intermediate might itself involve a coupling reaction, for example, the acylation of a protected phenol followed by transformations to create the butyl ketone structure.
Another strategy involves nucleophilic substitution, where a phenol derivative acts as a nucleophile. For example, a phenoxide ion could react with a butyl derivative carrying a leaving group. However, this often favors O-alkylation. To achieve C-alkylation, more complex strategies such as the Fries rearrangement of a phenolic ester or ortho-alkylation reactions catalyzed by transition metals like Ruthenium or Gold might be adapted. rsc.org Copper-catalyzed cross-coupling reactions have also been developed for the N- and O-alkylation of amines and phenols using alkylborane reagents, offering a pathway that avoids strong bases. organic-chemistry.org
Stereoselective Synthesis of Chiral Analogs of this compound (e.g., (R)-4-(3-Aminobutyl)phenol)
The butyl side chain of this compound contains a chiral center at the carbon bearing the amino group. The synthesis of specific stereoisomers, such as analogs derived from (R)-4-(3-aminobutyl)phenol, requires stereoselective methods. bldpharm.com
A primary strategy for achieving this is through asymmetric synthesis. This can involve the asymmetric reduction of a prochiral ketone, 4-(4-hydroxyphenyl)butan-2-one. Using chiral reducing agents or catalysts ensures that the resulting secondary alcohol is formed with a specific stereochemistry, which can then be converted to the amine with retention or inversion of configuration.
Alternatively, biocatalysis using enzymes like ω-transaminases offers a highly efficient route to chiral amines. researchgate.net These enzymes can catalyze the asymmetric amination of a ketone precursor, directly producing the desired enantiomer of the amine with high enantiomeric excess. For example, a transaminase could convert 4-(4-hydroxyphenyl)butan-2-one to (R)-4-(3-aminobutyl)phenol using an amine donor like isopropylamine. researchgate.net Structure-guided protein engineering of these enzymes can further enhance their stability and substrate scope. researchgate.net
Another approach is the use of chiral building blocks. Synthesizing the molecule from a starting material that already possesses the desired stereochemistry, such as a chiral amino acid or a resolved alcohol, can transfer that chirality to the final product.
Methods for Stereoselective Synthesis:
Asymmetric Reduction: Use of chiral catalysts or reagents to reduce a prochiral ketone precursor.
Biocatalysis: ω-Transaminases can perform asymmetric amination of ketones to produce chiral amines with high enantiopurity. researchgate.net
Chiral Pool Synthesis: Starting from an enantiomerically pure precursor.
Exploration of Precursors and Intermediate Derivatization in this compound Synthesis
A common and logical precursor is 4-tert-butylphenol , which can be synthesized by the alkylation of phenol with tert-butanol. google.comnih.gov The tert-butyl group can serve as a protecting or directing group and may be modified in subsequent steps. Another fundamental precursor is 4-(4-hydroxyphenyl)butan-2-one . This ketone is the direct precursor for the reductive amination step with propylamine. Its synthesis can be approached in several ways, often starting from phenol or a protected derivative like anisole.
Intermediate derivatization plays a crucial role in managing reactive functional groups and facilitating desired reactions. mdpi-res.com For instance, the phenolic hydroxyl group is often protected during reactions that are sensitive to acidic protons or that might react at the hydroxyl group itself. Common protecting groups for phenols include ethers (e.g., benzyl (B1604629) ether) or silyl (B83357) ethers. acs.org These protecting groups must be stable under the reaction conditions and easily removable at a later stage. acs.org For example, a benzyl ether can be cleaved by catalytic hydrogenation, a condition that might simultaneously reduce other functional groups if not planned carefully.
The amine functionality can also be derivatized. For example, if starting from a primary amine like 4-(3-aminobutyl)phenol, it can be selectively propylated. nih.gov Conversely, if a synthetic route generates a derivative with an unwanted N-substituent, a dealkylation step might be necessary. The strategic use of derivatization allows for the stepwise and controlled construction of the target molecule, ensuring that reactions occur at the intended positions. mdpi-res.comnih.gov
Key Precursors and Derivatization Strategies:
| Precursor/Intermediate | Role in Synthesis | Potential Derivatization |
| Phenol | Core aromatic scaffold | Protection of the hydroxyl group (e.g., as a benzyl or silyl ether). acs.org |
| 4-tert-Butylphenol | Starting material with an alkylated phenolic ring. nih.gov | Functionalization of the tert-butyl group or the aromatic ring. |
| 4-(4-Hydroxyphenyl)butan-2-one | Ketone precursor for reductive amination. | Protection of the phenol before amination. |
| (R)-4-(3-Aminobutyl)phenol | Chiral building block for stereoselective synthesis. bldpharm.com | N-propylation to form the target secondary amine. |
Chemical Reactivity and Transformation Mechanisms of 4 3 Propylamino Butyl Phenol
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group attached to the benzene (B151609) ring is the primary site of several key chemical transformations.
Phenols are weak acids, and the hydroxyl group of 4-[3-(Propylamino)butyl]phenol can deprotonate to form a phenoxide ion. noaa.gov The acidity of the phenolic proton is a crucial factor in its reactivity. The pKa of phenol (B47542) itself is approximately 9.99 in bulk solution. nih.gov The alkyl substituent at the para position in this compound is expected to have a minor effect on the pKa compared to unsubstituted phenol.
Proton transfer is a fundamental process in many reactions involving phenols. The rate of proton transfer can be influenced by factors such as the solvent and the presence of other acidic or basic species. rsc.org In concerted proton-electron transfer (CPET) reactions, the transfer of a proton from the phenolic hydroxyl group occurs simultaneously with the transfer of an electron from the phenol. nih.govnih.gov
Table 1: Typical pKa Values for Phenolic and Aminated Compounds
| Compound | Functional Group | Typical pKa |
| Phenol | Phenolic Hydroxyl | ~10 |
| Alkylammonium ion | Secondary Amine | ~11 |
Note: These are approximate values and can vary based on substituents and solvent conditions.
The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. byjus.comucalgary.ca This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring, stabilizing the arenium ion intermediate. byjus.com Since the para position is occupied by the (propylamino)butyl group, electrophilic substitution will be directed to the ortho positions (C2 and C6) of the benzene ring.
Common electrophilic aromatic substitution reactions for phenols include:
Nitration: Reaction with dilute nitric acid can introduce a nitro group (-NO2) at the ortho positions. byjus.com
Halogenation: Phenols react readily with halogens (e.g., bromine in a non-polar solvent) to give ortho-substituted products. byjus.comlibretexts.org
Sulfonation: Treatment with concentrated sulfuric acid can introduce a sulfonic acid group (-SO3H) at the ortho positions. wikipedia.org
Friedel-Crafts Alkylation and Acylation: These reactions can introduce alkyl or acyl groups onto the aromatic ring, typically at the ortho positions. wikipedia.orgnih.gov However, the presence of the basic amino group can complicate these reactions as it can react with the Lewis acid catalyst.
Table 2: Expected Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product(s) |
| Nitration | Dilute HNO3 | 2-Nitro-4-[3-(propylamino)butyl]phenol |
| Bromination | Br2 in CCl4 | 2-Bromo-4-[3-(propylamino)butyl]phenol |
| Sulfonation | Conc. H2SO4 | 2-Hydroxy-5-[3-(propylamino)butyl]benzenesulfonic acid |
Phenols can be oxidized to form a variety of products, depending on the oxidant and reaction conditions. One-electron oxidation of phenols generates a phenoxyl radical, which is a key intermediate in many antioxidant and biological processes. researchgate.net The stability of this radical is influenced by the substituents on the aromatic ring.
The presence of the alkylamino side chain can influence the oxidation process. The nitrogen atom can participate in intramolecular hydrogen bonding with the phenolic hydroxyl group, which can affect the O-H bond dissociation energy and, consequently, the rate of hydrogen atom transfer to an oxidizing radical. cmu.edu
Further oxidation can lead to the formation of quinone-type structures. The specific oxidation products of this compound would depend on the reaction conditions, but the initial step would likely involve the formation of a phenoxyl radical.
Reactivity of the Secondary Propylamino Functionality
The secondary amine in the side chain provides a site for nucleophilic and basic reactions.
The lone pair of electrons on the nitrogen atom makes the secondary amine a nucleophile. masterorganicchemistry.com It can react with electrophiles, such as alkyl halides, in nucleophilic substitution reactions to form a tertiary amine. The reactivity of the amine as a nucleophile is influenced by steric hindrance around the nitrogen atom. masterorganicchemistry.com
Alkylation of the secondary amine in this compound with an alkyl halide (e.g., methyl iodide) would yield a tertiary amine.
Reaction Scheme: Alkylation of the Secondary Amine this compound + R-X → 4-[3-(N-Alkyl-N-propylamino)butyl]phenol + HX
This compound + R-COCl → N-Propyl-N-[3-(4-hydroxyphenyl)butyl]acetamide + HCl
Intramolecular Cyclization and Rearrangement Processes
The structure of this compound, featuring a nucleophilic aromatic ring and a side chain with a nucleophilic amine, is conducive to intramolecular cyclization reactions. These reactions typically proceed via electrophilic aromatic substitution, where the phenolic ring is attacked by an electrophilic center generated on the side chain.
One of the most relevant potential cyclization pathways for a compound with a β-arylethylamine framework is the Pictet-Spengler reaction . wikipedia.orgjk-sci.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org For this compound, this would first require reaction with a carbonyl compound at the secondary amine. The subsequent iminium ion intermediate, being a potent electrophile, could then be attacked by the electron-rich phenol ring, ortho to the activating hydroxyl group, to form a tetrahydroisoquinoline derivative. The presence of the hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, facilitating this cyclization. jk-sci.com
Another potential intramolecular cyclization is the Bischler-Napieralski reaction . wikipedia.orgjk-sci.comnrochemistry.comorganic-chemistry.org This reaction typically involves the cyclization of β-arylethylamides using a dehydrating agent. wikipedia.orgnrochemistry.comorganic-chemistry.org To utilize this pathway, the secondary amine of this compound would first need to be acylated to form the corresponding amide. Treatment of this N-acyl derivative with a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) would generate a nitrilium ion intermediate. nrochemistry.comorganic-chemistry.org Subsequent intramolecular electrophilic attack by the phenolic ring would lead to a dihydroisoquinoline product. wikipedia.orgjk-sci.com The efficiency of this reaction is also enhanced by electron-donating groups on the aromatic ring, such as the hydroxyl group present in the target molecule. nrochemistry.com
Rearrangement reactions are also plausible for this molecular framework. Under certain conditions, phenolic compounds can undergo rearrangements. For instance, the Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aryl ring to form a hydroxy aryl ketone. slideshare.net While this would require prior O-acylation of the phenol, it represents a potential transformation pathway. Additionally, rearrangements involving the side chain, such as the Sommelet-Hauser rearrangement of benzylic quaternary ammonium (B1175870) salts, could be envisioned if the amine were further alkylated. slideshare.net
Mechanistic Studies of Chemical Transformations Involving the this compound Framework
Detailed mechanistic studies specifically on this compound are scarce. However, extensive research on the transformation of related alkylphenol derivatives provides a strong basis for understanding its potential reactivity.
Mechanistic studies on the alkylation of phenols have shown that both O-alkylation (forming a phenolic ether) and C-alkylation (forming an alkylphenol) are possible. researchgate.net Computational studies using density functional theory (DFT) have indicated that O-alkylation is often energetically favored under neutral conditions. The subsequent intramolecular migration of the alkyl group from the oxygen to the carbon of the ring can be described by an ionic rearrangement mechanism, which is significantly accelerated by protonation. researchgate.net This highlights the importance of reaction conditions, particularly the presence of acid catalysts, in directing the outcome of reactions involving alkylphenols.
The biotransformation of alkylphenols has also been a subject of mechanistic investigation. For example, enzymes like 4-ethylphenol (B45693) methylenehydroxylase can catalyze the oxidation of 4-alkylphenols. nih.gov The mechanism involves dehydrogenation of the substrate to form a quinone methide intermediate, which is then hydrated to an alcohol. nih.gov This enzymatic pathway demonstrates a mode of reactivity at the benzylic position of the alkyl side chain, which could be relevant to the metabolism and potential functionalization of the this compound framework.
The table below summarizes potential intramolecular reactions applicable to the this compound framework based on its structural motifs.
| Reaction Name | Reactant Prerequisite | Key Intermediate | Product Type |
| Pictet-Spengler | Reaction with an aldehyde/ketone | Iminium ion | Tetrahydroisoquinoline |
| Bischler-Napieralski | N-acylation of the amine | Nitrilium ion | Dihydroisoquinoline |
| Fries Rearrangement | O-acylation of the phenol | Acylium ion | Hydroxy aryl ketone |
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 3 Propylamino Butyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure, providing detailed information about the chemical environment of individual atoms. For 4-[3-(Propylamino)butyl]phenol, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to assign the complete chemical structure.
In ¹H NMR, the number of signals corresponds to the number of non-equivalent protons, their chemical shifts indicate the electronic environment, the integration values reveal the proton count for each signal, and the splitting patterns (multiplicity) provide information about adjacent protons. The phenolic proton (-OH) is typically observed as a broad singlet, and its chemical shift can be concentration-dependent. utdallas.edu Protons on the aromatic ring appear in the downfield region (typically 6.5-8.0 ppm) due to the ring's anisotropic effect. utdallas.edu The aliphatic protons of the butyl and propyl chains appear in the upfield region, with their specific shifts and multiplicities determined by their proximity to the amine and phenyl groups.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbon attached to the hydroxyl group on the phenol (B47542) ring is characteristically shifted downfield to approximately 155 ppm. utdallas.edu Other aromatic carbons resonate in the 115-140 ppm range, while the aliphatic carbons of the butyl and propyl chains appear in the upfield region (10-60 ppm).
Expected ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.05 | Doublet | 2H | Ar-H (ortho to CH₂) |
| ~ 6.75 | Doublet | 2H | Ar-H (ortho to OH) |
| ~ 4.80 | Singlet (broad) | 1H | Ar-OH |
| ~ 2.90 | Multiplet | 1H | CH-N |
| ~ 2.60 | Triplet | 2H | Ar-CH₂ |
| ~ 2.50 | Triplet | 2H | N-CH₂-CH₂-CH₃ |
| ~ 1.70 | Multiplet | 2H | Ar-CH₂-CH₂ |
| ~ 1.50 | Sextet | 2H | N-CH₂-CH₂-CH₃ |
| ~ 1.25 | Doublet | 3H | CH-CH₃ |
Expected ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~ 154.0 | Ar-C (C-OH) |
| ~ 132.5 | Ar-C (C-CH₂) |
| ~ 129.5 | Ar-CH (ortho to CH₂) |
| ~ 115.0 | Ar-CH (ortho to OH) |
| ~ 58.0 | CH-N |
| ~ 51.0 | N-CH₂ |
| ~ 36.0 | Ar-CH₂ |
| ~ 34.0 | Ar-CH₂-CH₂ |
| ~ 23.0 | N-CH₂-CH₂ |
| ~ 20.0 | CH-CH₃ |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. spectra-analysis.com For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.
The phenol O-H bond presents as a strong, broad absorption band in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. researchgate.net The N-H stretch of the secondary amine appears as a moderate, sharp peak around 3300-3500 cm⁻¹. spectrabase.com Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl and propyl groups appears just below 3000 cm⁻¹. ijpsonline.com The C-O stretching of the phenol is visible as a strong band around 1200-1260 cm⁻¹. Aromatic C=C stretching vibrations give rise to several peaks in the 1450-1600 cm⁻¹ region. researchgate.net
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 3200-3600 | Strong, Broad | O-H Stretch (Phenol) |
| 3300-3500 | Medium, Sharp | N-H Stretch (Secondary Amine) |
| 3000-3100 | Medium | Aromatic C-H Stretch |
| 2850-2960 | Strong | Aliphatic C-H Stretch |
| 1500-1600 | Medium-Weak | Aromatic C=C Stretch |
| 1450-1470 | Medium | C-H Bending (Aliphatic) |
| 1200-1260 | Strong | C-O Stretch (Phenol) |
Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₃H₂₁NO, Molecular Weight: 207.31 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 207.
The fragmentation of the molecular ion is predictable based on the structure. A prominent fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. hmdb.canist.gov For this compound, this could lead to the loss of an ethyl group or a larger fragment containing the propyl group. Another common fragmentation for phenols involves the loss of CO, and for alkylbenzenes, benzylic cleavage is common, leading to a stable tropylium (B1234903) ion or related structures. researchgate.net
Plausible Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 207 | [C₁₃H₂₁NO]⁺ | Molecular Ion (M⁺) |
| 178 | [M - C₂H₅]⁺ | Alpha-cleavage at the propyl group |
| 121 | [HOC₆H₄CH₂CH₂CH(CH₃)]⁺ | Cleavage of the N-propyl bond |
| 107 | [HOC₆H₄CH₂]⁺ | Benzylic cleavage |
Chromatographic Separation Techniques for Purity Assessment and Mixture Resolution
Chromatographic methods are essential for determining the purity of a compound and for separating it from starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used for this purpose.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the analysis of this compound due to its moderate polarity. A C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would provide good separation. Detection is typically achieved using a UV detector, as the phenol ring provides strong chromophoric activity, likely with a maximum absorbance around 275-280 nm. The retention time of the compound under specific conditions is a key identifier, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. spectra-analysis.com Due to the presence of polar -OH and -NH groups, derivatization may be required to improve peak shape and thermal stability, although analysis of the underivatized phenol is also possible. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the active hydrogens to trimethylsilyl (B98337) ethers and amines. A nonpolar or mid-polarity capillary column (e.g., DB-5 or DB-1701) coupled with a Flame Ionization Detector (FID) would be appropriate for separation and detection.
X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements
Furthermore, it reveals how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. Intermolecular interactions, such as hydrogen bonding involving the phenolic -OH and the amine -NH groups, as well as potential π-π stacking interactions between the aromatic rings, would be elucidated. This information is crucial for understanding the physical properties of the solid material. The analysis would yield data on the crystal system, space group, and unit cell dimensions.
Comprehensive Search Reveals No Specific Computational or Theoretical Studies on this compound
Following an extensive and thorough search of scientific literature and chemical databases, no specific computational or theoretical chemistry studies focused solely on the compound this compound have been identified. As a result, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested outline based on currently available public-domain research.
The user's request specified a detailed article structure, including sections on quantum chemical investigations, conformational analysis, prediction of spectroscopic parameters, and computational elucidation of reaction mechanisms. Fulfilling this request would necessitate access to published research where these specific computational methods have been applied to this compound. The absence of such dedicated studies in the scientific literature makes it impossible to generate the requested content without resorting to speculation or presenting irrelevant data from other molecules, which would be scientifically unsound and violate the core instructions of the request.
While computational studies exist for broader classes of related compounds, such as other phenol or aniline (B41778) derivatives, the strict requirement to focus exclusively on this compound means that data from these other compounds cannot be used. Each chemical compound has unique structural and electronic properties, and extrapolating data from analogous molecules would not provide the accurate and specific information required.
Therefore, the detailed research findings, data tables, and in-depth analysis for the following planned sections cannot be provided:
Computational and Theoretical Chemistry Studies on 4 3 Propylamino Butyl Phenol
Computational Elucidation of Reaction Mechanisms and Transition States:The scientific literature does not appear to contain any computational studies on the reaction mechanisms or transition states involving 4-[3-(Propylamino)butyl]phenol.
Until such specific research is conducted and published, a detailed article on the computational and theoretical chemistry of this compound cannot be accurately written.
Molecular Dynamics Simulations to Explore Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comscienomics.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, atomistic view of molecular behavior, offering insights into conformational changes and interactions with the surrounding environment, such as a solvent.
For a molecule like this compound, which possesses a flexible alkyl-amino side chain, MD simulations can elucidate its dynamic nature. The simulation would typically involve defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulation box, often filled with a solvent like water, and allowing the system to evolve over time. scienomics.comnih.govnih.gov
Solvation Effects: Solvation plays a critical role in the behavior of molecules in solution. mdpi.comresearchgate.net MD simulations are particularly well-suited to study these effects by explicitly modeling the interactions between the solute (this compound) and the surrounding solvent molecules. researchgate.net Key aspects that can be investigated include:
Hydrogen Bonding: The phenolic hydroxyl (-OH) group and the secondary amine (-NH-) group are capable of forming hydrogen bonds with protic solvents like water. MD simulations can quantify the number, duration, and geometry of these hydrogen bonds, which are crucial for understanding the molecule's solubility and interaction profile.
Solvent Structuring: The presence of the solute disrupts the normal structure of the solvent. The simulation can reveal how solvent molecules arrange themselves around both the polar (hydroxyl, amino) and non-polar (phenyl, alkyl chains) regions of the molecule. This is often analyzed using radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. mdpi.com
Thermochemical Property Calculations (e.g., enthalpy, entropy, zero-point energy)
Thermochemical properties are fundamental to understanding the stability and reactivity of a molecule. These properties can be calculated with a high degree of accuracy using quantum chemistry methods, such as Density Functional Theory (DFT) or high-level ab initio methods like the Complete Basis Set (CBS-QB3) approach. researchgate.netnih.gov These calculations typically start by finding the optimized, lowest-energy geometry of the molecule in the gas phase.
Enthalpy (H): The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. Computational methods calculate the total electronic energy of the molecule, which, combined with thermal corrections, allows for the determination of its enthalpy. This value is critical for predicting the heat released or absorbed in chemical reactions involving the compound. For related compounds like substituted phenols and propylamine (B44156), computational studies have been performed to determine their thermodynamic functions. nih.govresearchgate.netresearchgate.net
Entropy (S): Entropy is a measure of the molecular disorder or the number of ways a system can be arranged. In computational chemistry, the total entropy of a molecule is calculated by summing its translational, rotational, vibrational, and electronic contributions. The vibrational component, derived from the calculated frequencies of the molecule's normal modes of vibration, is often the most significant contributor.
Zero-Point Energy (ZPE): According to quantum mechanics, a molecule can never be completely at rest; it retains a minimum amount of vibrational energy even at absolute zero (0 Kelvin). wikipedia.org This residual energy is the zero-point energy. It is calculated by summing the energies of the ground vibrational state for all of the molecule's vibrational modes. scispace.com The ZPE is a crucial quantum mechanical correction that must be added to the total electronic energy to obtain accurate predictions of reaction energies and thermochemical properties. researchgate.net
Illustrative Thermochemical Data
While specific experimental or calculated values for this compound are not available, the following table provides representative thermochemical properties for structurally related simple molecules to illustrate the typical output of such calculations.
| Property | Phenol (B47542) | n-Propylamine | Description |
| Enthalpy of Formation (ΔfH°) | -96.4 kJ/mol (gas) | -74.9 kJ/mol (gas) | Energy released or absorbed upon formation from elements. |
| Standard Entropy (S°) | 314.5 J/(mol·K) (gas) | 329.8 J/(mol·K) (gas) | Measure of molecular disorder at standard conditions. |
| Zero-Point Energy (ZPE) | ~315 kJ/mol | ~400 kJ/mol | Residual vibrational energy at 0 K. (Values are estimates based on molecular size and complexity) |
Note: The values in this table are for the parent compounds phenol and n-propylamine and are provided for illustrative purposes only. The actual calculated values for this compound would differ due to its larger size and specific structure.
Future Directions and Emerging Research Avenues in 4 3 Propylamino Butyl Phenol Chemistry
Development of Novel and Sustainable Synthetic Routes for 4-[3-(Propylamino)butyl]phenol
The traditional synthesis of alkylated phenols often involves methods that are resource-intensive and can generate hazardous waste. Future research will prioritize the development of "green" and sustainable synthetic pathways to this compound. This involves exploring alternative catalysts, solvent-free reaction conditions, and energy-efficient processes.
Key research focuses will include:
Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, clays, and sulfated metal oxides, is a promising alternative to traditional homogeneous catalysts like aluminum chloride or phosphoric acid for the alkylation of phenols. researchgate.netrsc.org These catalysts are often more stable, reusable, and produce fewer waste streams. researchgate.net Research could investigate the butylation of phenol (B47542) using these catalysts to form the butylphenol backbone, followed by subsequent amination steps. For instance, an eco-friendly process for synthesizing tertiary butyl phenol using phosphorus pentoxide as a recyclable catalyst has been developed, which could serve as a model for greener syntheses. google.com
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. semanticscholar.org Applying this technology to the condensation and amination steps required for synthesizing this compound could offer a more sustainable production route.
Solvent-Free Reactions: Eliminating volatile organic solvents is a core principle of green chemistry. Research into solvent-free or solid-state reactions for the key synthetic steps, such as the initial alkylation of phenol or the final reductive amination to install the propylamino group, could significantly reduce the environmental impact of the synthesis. semanticscholar.org
A comparison of potential synthetic strategies is outlined below:
| Strategy | Conventional Method | Proposed Sustainable Alternative | Potential Advantages of Alternative |
| Alkylation Catalyst | Homogeneous acids (e.g., H₃PO₄, AlCl₃) | Heterogeneous solid acids (e.g., Zeolites, Clays) researchgate.net | Reusability, reduced corrosion, easier product separation. |
| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) semanticscholar.org | Reduced reaction time, lower energy use, improved yields. |
| Solvent Use | Large volumes of organic solvents | Solvent-free or minimal solvent conditions semanticscholar.org | Reduced waste, lower cost, improved safety. |
| Overall Process | Multi-step, high-temperature process | One-pot or tandem reactions under mild conditions | Increased efficiency, fewer purification steps, cost-effective. researchgate.net |
Exploration of Under-Investigated Chemical Transformations and Derivatization Pathways
The bifunctional nature of this compound, possessing both a phenolic hydroxyl group and a secondary amine, offers rich opportunities for chemical modification that remain largely unexplored. Future research will likely focus on systematically investigating its reactivity to create a diverse library of derivatives.
Phenolic Hydroxyl Group Reactions: The hydroxyl group is a prime target for derivatization. Reactions such as etherification or esterification can be used to modify the compound's properties. For example, derivatizing phenol to phenyl acetate (B1210297) is a common transformation used in analytical chemistry. researchgate.net Exploring reactions with various alkyl halides, acyl chlorides, or chloroformates could yield a wide range of new ethers and esters. rsc.orgresearchgate.net
Secondary Amine Reactions: The secondary amine provides a nucleophilic center for various transformations. N-alkylation with different alkyl halides could extend the N-propyl group or introduce new functional moieties. acs.org Acylation reactions with acid chlorides or anhydrides would produce a series of amides, altering the electronic and steric properties around the nitrogen atom.
Tandem and Multicomponent Reactions: Investigating reactions that engage both functional groups simultaneously or in a sequential one-pot process could lead to complex and novel molecular architectures, such as macrocycles or heterocyclic systems.
The table below outlines potential derivatization strategies for creating new analogs.
| Functional Group Target | Reaction Type | Example Reagent | Resulting Derivative Class |
| Phenolic -OH | Etherification | Allyl bromide rsc.org | Allyl ethers |
| Phenolic -OH | Esterification | Acetic anhydride (B1165640) researchgate.net | Phenyl acetates |
| Secondary -NH | N-Alkylation | n-Propyl bromide rsc.org | Tertiary amines |
| Secondary -NH | N-Acylation | di-tert-butyl dicarbonate (B1257347) (Boc₂O) rsc.org | Carbamates |
| Both -OH and -NH | Cyclization | Dihaloalkanes | Heterocyclic compounds |
Integration of Machine Learning and Artificial Intelligence in Predicting Chemical Behavior
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling rapid prediction of properties and reaction outcomes, thereby accelerating the discovery process. ijnc.irpreprints.org For a molecule like this compound, where experimental data is sparse, these computational tools are invaluable.
Property Prediction: ML models can be trained on large chemical datasets to predict fundamental physicochemical properties such as solubility, boiling point, and partition coefficient. arxiv.org These predictions can guide experimental design and help in understanding the compound's behavior in various systems. Advanced models can even predict more complex characteristics like spectral data (NMR, IR) or potential biological interactions. imamu.edu.sa
Reaction Outcome and Synthesis Planning: AI-driven tools can predict the most likely products of a chemical reaction given a set of reactants and conditions. iscientific.org For this compound, this could be used to screen potential derivatization reactions in silico before attempting them in the lab. nd.edu Furthermore, retrosynthesis AI can propose novel and efficient synthetic pathways by working backward from the target molecule. mdpi.comengineering.org.cn
Optimization of Reaction Conditions: AI algorithms, particularly Bayesian optimization, can efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst) to identify the optimal conditions for maximizing yield and minimizing byproducts with a minimal number of experiments. preprints.org
The integration of AI and ML in the study of this compound can be summarized as follows:
| AI/ML Application Area | Specific Task | Expected Outcome | Relevant Techniques |
| Property Prediction | Forecast physicochemical properties (e.g., solubility, logP). arxiv.org | In silico estimation of key chemical attributes to guide experiments. | Quantitative Structure-Property Relationship (QSPR), Graph Neural Networks (GNNs). nd.edu |
| Synthesis Planning | Propose novel synthetic routes. mdpi.com | Identification of efficient and cost-effective synthesis pathways. | Template-based retrosynthesis, Reinforcement Learning. preprints.orgengineering.org.cn |
| Reaction Prediction | Predict the products and yields of derivatization reactions. ijnc.ir | Prioritization of high-yield reactions for laboratory synthesis. | Neural Networks, Transformers, Deep Learning. preprints.orgnd.edu |
| Process Optimization | Optimize reaction conditions for synthesis. preprints.org | Maximized product yield and purity with minimal experimentation. | Bayesian Optimization, Automated Robotic Labs. preprints.org |
Design and Synthesis of Advanced Analogs for Fundamental Chemical Property Investigations
Systematic structural modification is a cornerstone of chemical research, allowing for the establishment of structure-property relationships. Designing and synthesizing advanced analogs of this compound by making targeted structural changes will be a key future direction.
Alkylamino Chain Modification: The length, branching, and substitution of the N-propyl group and the butyl linker can be varied. For example, replacing the propyl group with smaller (e.g., methyl, ethyl) or larger (e.g., butyl, pentyl) alkyl chains, or introducing cyclic moieties, would probe the influence of steric bulk and lipophilicity on the compound's properties.
Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to investigate their role in intermolecular interactions. For instance, the phenolic hydroxyl could be replaced with a carboxylic acid, tetrazole, or sulfonamide group. The secondary amine could be replaced with an ether or amide linkage.
The table below proposes a series of advanced analogs for systematic study.
| Modification Site | Proposed Structural Change | Rationale for Investigation |
| N-Alkyl Group | Replace Propyl with Methyl, Isopropyl, Cyclohexyl | Investigate the effect of steric hindrance and lipophilicity at the amine. |
| Butyl Linker | Shorten to Ethyl; Lengthen to Pentyl | Study the impact of chain length and flexibility between the two functional ends. |
| Phenol Ring | Add a second tert-butyl group rsc.org | Examine the effect of increased steric bulk around the hydroxyl group. |
| Phenol Ring | Introduce electron-withdrawing (e.g., -Cl, -CF₃) or donating (e.g., -OCH₃) groups rsc.org | Modulate the acidity (pKa) of the phenolic hydroxyl and the overall electron density of the ring. |
| Functional Group | Replace -OH with -SH or -COOH | Explore the impact of changing the acidic functional group on properties like hydrogen bonding. |
By pursuing these research avenues, the scientific community can build a comprehensive understanding of the chemistry of this compound, paving the way for the discovery of new properties and applications.
Q & A
Q. Methodological Answer :
- Storage : Keep in sealed, light-resistant containers at 2–8°C in a dry, ventilated area. Avoid proximity to oxidizers or heat sources .
- PPE : Wear nitrile gloves (EN374 standard), safety goggles, and lab coats. Use fume hoods for bulk handling .
- Waste Disposal : Neutralize with dilute HCl before incineration or disposal via licensed hazardous waste services.
Advanced: How can researchers design experiments to investigate its potential endocrine-disrupting effects?
Methodological Answer :
Adopt a tiered approach:
In Vitro Assays : Test receptor binding (e.g., estrogen receptor α/β) via competitive binding assays .
Dose-Response Studies : Use nonmonotonic designs (0.1 nM–100 μM) to capture low-dose effects .
In Vivo Models : Zebrafish embryos or rodent uterotrophic assays to assess developmental toxicity.
Key Challenge : Account for critical exposure windows (e.g., prenatal vs. adult stages) .
Advanced: What factorial design strategies optimize yield in scaled synthesis?
Methodological Answer :
A 2³ factorial design can evaluate:
Advanced: How should contradictory dose-response data (e.g., nonmonotonic curves) be interpreted?
Q. Methodological Answer :
- Replication : Conduct independent trials to confirm curve shape.
- Mechanistic Studies : Use RNA-seq or proteomics to identify pathways activated at low vs. high doses.
- Statistical Models : Fit data to biphasic models (e.g., Hill equation with multiple phases) .
Advanced: What methodologies resolve conflicting data on its metabolic stability?
Q. Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- Cross-Species Comparison : Compare half-life (t₁/₂) in mouse, rat, and human models.
- Enzyme Inhibition : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Q. Methodological Answer :
| Modification | Biological Impact |
|---|---|
| Phenol → Methoxy | Reduced antioxidant activity, altered receptor affinity. |
| Propylamino Chain Lengthening | Enhanced lipophilicity, potential blood-brain barrier penetration. |
| Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins . |
Advanced: What experimental designs assess environmental degradation pathways?
Q. Methodological Answer :
- Photolysis : Expose to UV light (254 nm) in aqueous solution; monitor degradation via HPLC.
- Biodegradation : Use OECD 301B test (activated sludge inoculum) to measure % mineralization .
Data Analysis : Fit degradation kinetics to first-order or pseudo-first-order models.
Advanced: How to evaluate its interaction with serum proteins for pharmacokinetic profiling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
